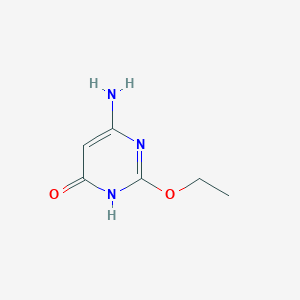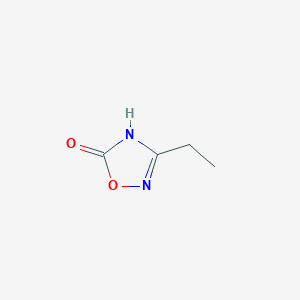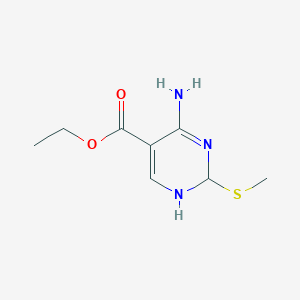![molecular formula C14H18ClNO3 B1418293 Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate CAS No. 2204587-92-6](/img/structure/B1418293.png)
Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate
Vue d'ensemble
Description
Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate, also known as ethyl 4-(4-chlorobutyrylamino)phenylacetate, is a chemical compound1. The molecular formula is C14H18ClNO3 and the molecular weight is 283.75 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate from the web search results.Molecular Structure Analysis
The molecular structure of Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate consists of 14 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms1.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate from the web search results.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate are not explicitly mentioned in the web search results. However, its molecular formula is C14H18ClNO3 and it has a molecular weight of 283.75 g/mol1.Applications De Recherche Scientifique
Crystal Structure Analysis
- The study of crystal structures, such as in the case of ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate, provides insights into molecular configurations and interactions, which are crucial for understanding the physical and chemical properties of compounds (DyaveGowda et al., 2002).
Chemical Synthesis and Modification
- Research on the fabrication of compounds like 4-Phenyl-2-Butanone, involving ethyl ethanate, highlights the methods used to synthesize and modify chemical structures for various applications (Jiangli Zhang, 2005).
- The production of ethyl 2-(4-isocyanatophenyl) acetate, using 4-amino-phenyl ethylacetate, demonstrates the process of creating specific chemicals with potential industrial and research applications (Wu Jian-biao, 2008).
Potential Medicinal Applications
- The synthesis of bridged 3-benzazepine derivatives from ethyl 3,4-dimethoxyphenyl(phenyl)acetate indicates research into creating conformationally restricted dopamine analogues, which could have implications in neuroscience and pharmacology (Gentles et al., 1991).
Antimicrobial Activity
- Studies on the antimicrobial activity of certain derivatives, like the synthesis of some 2-Thioxo-imidazolidin-4-one derivatives, demonstrate the potential of ethyl chloro acetate-based compounds in combating microbial infections (Nasser et al., 2010).
Green Chemistry and Education
- Research on green Suzuki coupling reactions to synthesize ethyl (4-Phenylphenyl)acetate showcases the integration of environmentally friendly practices in chemical synthesis, which is also used as an educational tool in organic chemistry labs (Costa et al., 2012).
Pharmaceutical Research
- The binding of thiosemicarbazone derivatives to human serum albumin, involving compounds like ethyl phenyl acetate, highlights the importance of understanding drug-protein interactions in the development of new pharmaceuticals (Karthikeyan et al., 2016).
Safety And Hazards
I’m sorry, but I couldn’t find specific information on the safety and hazards of Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate from the web search results.
Orientations Futures
Unfortunately, I couldn’t find specific information on the future directions of Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate from the web search results.
Please note that this information might not be complete or up-to-date. For a comprehensive analysis, please refer to relevant scientific literature and resources.
Propriétés
IUPAC Name |
ethyl 2-[4-(4-chlorobutanoylamino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-2-19-14(18)10-11-5-7-12(8-6-11)16-13(17)4-3-9-15/h5-8H,2-4,9-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKCLHSWGCYSAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418212.png)




![3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole](/img/structure/B1418224.png)



![3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1418229.png)


